sodium (2E)-but-2-ene-1-sulfinate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H7NaO2S |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
sodium;(E)-but-2-ene-1-sulfinate |
InChI |
InChI=1S/C4H8O2S.Na/c1-2-3-4-7(5)6;/h2-3H,4H2,1H3,(H,5,6);/q;+1/p-1/b3-2+; |
InChI Key |
OQWGUEQFAPBGMW-SQQVDAMQSA-M |
Isomeric SMILES |
C/C=C/CS(=O)[O-].[Na+] |
Canonical SMILES |
CC=CCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sodium 2e but 2 Ene 1 Sulfinate
Stereo- and Regioselective Access to the (2E)-but-2-ene-1-sulfinate Scaffold
Achieving stereo- and regioselectivity is paramount in the synthesis of the (2E)-but-2-ene-1-sulfinate scaffold. This involves directing the addition of the sulfinate group to a specific carbon atom of the butene backbone and controlling the geometry around the double bond to favor the (E)-isomer.
Direct Sulfination of But-2-ene Derivatives
Direct sulfination methods introduce the sulfinate group onto a pre-existing but-2-ene framework. These approaches are often atom-economical but require careful catalyst and reaction condition selection to control the outcome.
Transition metal catalysis provides a powerful platform for the selective sulfination of alkenes. mdpi.com Catalysts based on metals like palladium and rhodium can facilitate the addition of a sulfonyl group and another fragment (hydrogen in hydrosulfination or a carbon-based group in carbosulfination) across the double bond of but-2-ene derivatives.
For instance, palladium-catalyzed hydrosulfonylation of 1,3-dienes can lead to the formation of allylic sulfones with high regioselectivity. nih.gov While not directly starting from but-2-ene, the principles can be adapted. The choice of ligand is crucial in directing the regioselectivity and, in the case of chiral ligands, can induce enantioselectivity. nih.gov For the synthesis of sodium (2E)-but-2-ene-1-sulfinate, a key challenge is to control the addition to an internal, non-activated alkene like but-2-ene. Research in this area often focuses on the development of catalyst systems that can overcome the lower reactivity of such substrates. organic-chemistry.org
A general representation of a transition metal-catalyzed hydrosulfination is shown below:
R-CH=CH-R' + R''SO₂H --[Catalyst]--> R-CH(SO₂R'')-CH₂-R'
Table 1: Examples of Transition Metal-Catalyzed Sulfination Reactions
| Catalyst System | Substrate | Product Type | Selectivity |
|---|---|---|---|
| [Pd(allyl)Cl]₂ / dppb | Allylic Amine | Allylic Sulfone | High E-selectivity organic-chemistry.org |
Photo- and electrocatalysis have emerged as green and efficient alternatives for generating sulfonyl radicals from sodium sulfinates under mild conditions. rsc.orgrsc.org These methods can be applied to the synthesis of unsaturated sulfinates, including allylic sulfones. nih.govdntb.gov.ua
Visible-light photoredox catalysis, for example, can initiate the addition of sulfonyl radicals to alkenes. researchgate.netrsc.org The regioselectivity of this addition is often governed by the stability of the resulting carbon-centered radical intermediate. In the case of but-2-ene, the formation of a secondary radical would be favored. Subsequent steps would then lead to the desired allylic sulfinate. A photoswitched stereodivergent synthesis of allylic sulfones from sodium sulfinates has been demonstrated, showcasing the potential for stereocontrol. nih.gov
Electrochemical methods offer another avenue for the controlled generation of sulfonyl radicals. rsc.orgrsc.orgnih.gov By tuning the electrode potential, it is possible to selectively oxidize sodium sulfinate to the corresponding sulfonyl radical, which can then react with an alkene. rsc.org These methods avoid the use of chemical oxidants and can often be performed at room temperature. nih.gov
Table 2: Comparison of Photo- and Electrocatalytic Methods
| Method | Advantages | Challenges |
|---|---|---|
| Photocatalysis | Mild reaction conditions, high functional group tolerance, sustainable energy source. researchgate.netresearchgate.net | Catalyst cost and stability, potential for side reactions. |
| Electrocatalysis | Avoids chemical oxidants, precise control over reaction potential, can be highly selective. rsc.orgmdpi.comresearchgate.net | Requires specialized equipment, electrolyte and solvent compatibility can be an issue. |
Organocatalysis presents a metal-free approach to stereocontrolled synthesis. youtube.com While direct organocatalytic sulfination of simple alkenes like but-2-ene is less common, the principles have been applied to related transformations. Chiral organocatalysts, such as amines or phosphoric acids, can activate the substrate or the reagent, creating a chiral environment that directs the stereochemical outcome of the reaction.
For instance, organocatalytic approaches have been successful in the asymmetric synthesis of other sulfur-containing compounds, and these strategies could potentially be adapted for the synthesis of chiral allylic sulfinates. nih.govnih.govacs.org The development of organocatalysts that can effectively control both the regio- and stereoselectivity of the sulfination of internal alkenes remains an active area of research.
Modular Assembly from Precursor Building Blocks
An alternative to direct sulfination is the modular assembly of the target molecule from smaller, functionalized building blocks. This approach offers greater flexibility in introducing structural diversity.
This strategy involves the reaction of functionalized alkenes or alkynes with a sulfinating agent. nih.govnih.gov For example, an alkyne can undergo a hydrosulfonylation reaction to produce a vinyl sulfone, which could then be further manipulated. researchgate.net The use of internal alkynes is particularly relevant for accessing the but-2-ene scaffold. researchgate.net
A key advantage of this approach is the ability to pre-install functional groups that can direct the regioselectivity of the sulfination step. For instance, the reaction of an allylic alcohol or amine with a sulfinate salt in the presence of a suitable catalyst can lead to the desired allylic sulfone with high selectivity. organic-chemistry.org
The functionalization of alkenes and alkynes provides a versatile toolkit for the synthesis of unsaturated sulfinates. nih.govresearchgate.netresearchgate.net By carefully choosing the starting materials and reaction conditions, it is possible to construct the desired (2E)-but-2-ene-1-sulfinate scaffold with a high degree of control. masterorganicchemistry.com
Table 3: Modular Assembly Strategies
| Precursor | Reagent | Key Transformation |
|---|---|---|
| Internal Alkyne | Sodium Sulfinate | Hydrosulfonylation nih.gov |
| Allylic Alcohol | Sodium Sulfinate | Palladium-catalyzed substitution |
Transformation of Existing Sulfur-Containing Scaffolds
The synthesis of this compound can be effectively achieved by chemically modifying pre-existing molecules that already contain sulfur. This approach leverages established sulfur chemistry to build the target compound.
A primary method involves the reduction of the corresponding sulfonyl chloride. Industrial synthesis of sodium sulfinates often relies on a two-step process starting with the reduction of sulfonyl chlorides. researchgate.net For the target molecule, this would involve the reduction of (2E)-but-2-ene-1-sulfonyl chloride.
Another versatile strategy begins with thiols. A conventional method involves the Michael addition of a thiol to an activated alkene like acrylonitrile, followed by oxidation of the resulting sulfide (B99878) to a sulfone with an agent such as hydrogen peroxide. rsc.orgresearchgate.net Subsequent treatment of this sulfone with a thiol sodium salt can yield the desired sodium sulfinate. rsc.orgresearchgate.net More directly, a precursor thiol can undergo an allylation/oxidation sequence to form an allylsulfone, which can then be converted to the sulfinate salt. acs.org
The transformation of 2-pyridyl sulfones represents a more recent and elegant method. The Baran group developed a method where a Barton-type decarboxylation of a specific ester, followed by oxidation, forms 2-pyridyl sulfones. rsc.org These sulfones can then be treated with alkoxides or thiolates to remove the pyridine (B92270) group, yielding various alkylsulfinates. rsc.org This method has been used to prepare structurally diverse sulfinates and has been scaled for commercial partnership. rsc.org
Furthermore, latent sulfinate reagents, such as 2-pyridyl allylsulfones, have been developed to overcome challenges associated with the purification and isolation of sulfinate salts. acs.org These non-charged organic molecules generate the reactive sulfinate in situ under palladium-catalyzed reaction conditions. acs.org The process involves a Pd(0)-catalyzed fragmentation of the allylsulfone, releasing the pyridyl sulfinate as a leaving group. acs.org
Development of Sustainable and Scalable Synthetic Routes
The growing emphasis on environmental responsibility in the chemical industry has spurred the development of sustainable and scalable synthetic routes for compounds like this compound. researchgate.netnih.govnih.gov These routes prioritize minimizing waste, reducing energy consumption, and ensuring processes can be scaled up efficiently and safely. nih.gov
Atom-Economical and Green Chemistry Methodologies
Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste at a molecular level. wordpress.comjocpr.comacs.org Reactions with high atom economy are inherently more sustainable. nih.govjocpr.com
For sulfinate synthesis, this principle favors addition reactions over substitutions and eliminations, which inherently generate byproducts. nih.gov For instance, the insertion of sulfur dioxide (SO₂) into a suitable precursor is a highly atom-economical approach. Recent research has shown that volatile alkanes can be activated via hydrogen atom transfer photocatalysis to react with SO₂ to form sulfinates, which are then used as building blocks for other sulfur compounds. researchgate.net Another strategy involves the direct oxidative difunctionalization of alkynes with the insertion of sulfur dioxide, catalyzed by graphitic carbon nitride under aerobic aqueous conditions, to produce β-keto sulfones, highlighting the potential for direct SO₂ incorporation. researchgate.net
The development of latent sulfinate reagents that generate the active species in situ also aligns with green chemistry principles by potentially simplifying reaction workups and reducing the need for separate deprotection steps. acs.org
Table 1: Comparison of Synthetic Strategies based on Green Chemistry Principles
| Synthetic Strategy | Key Features | Atom Economy | Green Chemistry Alignment |
| Reduction of Sulfonyl Chlorides | Established industrial method. researchgate.net | Moderate | Generates reduction byproducts. |
| Thiol Oxidation/Sulfone Cleavage | Versatile for various substrates. rsc.org | Low to Moderate | Involves multiple steps and reagents. |
| 2-Pyridyl Sulfone Transformation | Access to diverse sulfinates. rsc.org | Moderate | Involves a leaving group. |
| Direct SO₂ Insertion | Utilizes a readily available C1 source. researchgate.net | High | Excellent; maximizes atom incorporation. |
| Latent Sulfinate Reagents | In situ generation of the reactive species. acs.org | Moderate | Can simplify purification and reduce steps. |
This table provides an interactive comparison of different synthetic methodologies.
Continuous Flow and Process Chemistry Considerations
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, including active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. nih.govscispace.com These benefits include enhanced heat transfer, improved mixing, increased safety, and the potential for automation and process optimization. nih.gov
The application of continuous flow systems can be particularly advantageous for multi-step syntheses, allowing for the direct transfer of intermediates between reactors without the need for isolation and purification. nih.gov This approach can significantly shorten production times and reduce waste. scispace.com For the synthesis of this compound, a flow process could integrate several steps, such as the formation of a precursor and its subsequent transformation into the final sulfinate salt.
Flow chemistry also enables the use of reaction conditions that might be difficult or hazardous to implement on a large scale in batch reactors, such as high temperatures or pressures, or the use of highly reactive intermediates. flinders.edu.au For example, transformations requiring precise temperature control or the handling of gaseous reagents like SO₂ could be managed more effectively and safely in a microfluidic or continuous flow setup. nih.gov The development of a continuous one-flow system for a multi-step synthesis often involves the optimization of each individual step, followed by their integration, sometimes requiring in-line extraction or purification modules to ensure high yields and purity of the final product. scispace.com
Mechanistic Insights into (2E)-but-2-ene-1-sulfinate Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. The formation of sulfinates can proceed through various pathways, depending on the reactants and conditions.
A common route to sulfinates involves the reduction of sulfonyl chlorides. researchgate.net However, the formation from other precursors often involves more complex mechanisms. The reaction of alcohols with sodium arenesulfinates, for example, can yield either sulfones or sulfinates. It was previously thought that sulfinate formation occurred via O-attack of the sulfinate anion onto a carbocation generated from the alcohol. However, recent isotopic labeling studies have revised this mechanism, providing new insights into the reaction pathway. researchgate.net
In palladium-catalyzed desulfinative coupling reactions using 2-pyridyl sulfinate reagents, mechanistic studies have revealed that the turnover-limiting step is the extrusion of SO₂ from a chelate intermediate. This intermediate is formed between the palladium center (after oxidative addition to an aryl halide) and the sulfinate reagent. acs.org
The formation of sulfinates can also proceed through radical pathways. Sulfinyl radicals can be generated from precursors like sulfinyl sulfones. nih.gov A proposed mechanism for the sulfinylsulfonation of alkynes begins with the activation of a sodium sulfinate salt with acetyl chloride to form an intermediate, which then reacts with another equivalent of the sulfinate to produce a sulfinyl sulfone. nih.gov Homolytic cleavage of the S-S bond in this sulfinyl sulfone generates both a sulfonyl radical and a sulfinyl radical, which then participate in the subsequent reaction cascade. nih.gov
Furthermore, the desulfinylation of allylic sulfinic acids, such as prop-2-enesulfinic acid (a close structural analog to the acid form of the target compound), has been studied in detail through quantum calculations and kinetic analysis. nih.gov These studies show that the reaction can proceed through a concerted, one-step mechanism involving a six-membered, chair-like transition state where C-S bond elongation and hydrogen transfer occur simultaneously. nih.gov The reaction can be autocatalyzed, involving a dimer of the sulfinic acid, but can also proceed through a monomolecular pathway. nih.gov These mechanistic details are fundamental to controlling the formation and stability of allylic sulfinates like (2E)-but-2-ene-1-sulfinate.
Mechanistic Elucidation of Chemical Transformations Involving Sodium 2e but 2 Ene 1 Sulfinate
Reactive Intermediates and Reaction Pathways
The chemical behavior of sodium (2E)-but-2-ene-1-sulfinate is dictated by the reaction conditions, which can be tailored to favor either radical or ionic pathways. nih.govrsc.org This flexibility has established sodium sulfinates as powerful building blocks in organic synthesis. nih.govrsc.org
The generation of sulfonyl radicals from sodium sulfinates is a common and efficient process, often initiated by single-electron transfer (SET) mechanisms involving oxidants or photocatalysts. nih.govresearchgate.net These radicals are key intermediates in a multitude of synthetic transformations. researchgate.netresearchgate.net
The sulfur-centered sulfonyl radical can be generated from this compound through homolytic cleavage. nih.gov This process can be initiated by various methods, including the use of oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or through photoredox catalysis. nih.govrsc.org Once formed, the allylic sulfonyl radical can participate in a variety of reactions.
A significant application of these radicals is in radical cascade reactions. researchgate.net These reactions often involve the addition of the sulfonyl radical to an unsaturated bond, such as an alkene or alkyne, to form a carbon-centered radical. nih.gov This new radical can then undergo further reactions, leading to the formation of complex cyclic or acyclic structures in a single step. For instance, the addition of a sulfonyl radical to a double bond can initiate a cascade that results in the formation of sulfonylated heterocycles. researchgate.net The quantum yield of some radical chain pathways can be quite high, indicating an efficient propagation of the radical species. nih.gov
An example of a radical cascade is the synthesis of α-sulfonylated ketazines from vinyl azides and sodium sulfinates. rsc.org This reaction is initiated by the oxidation of the sulfinate to a sulfonyl radical, which then adds to the vinyl azide. Subsequent elimination of dinitrogen gas generates an iminyl radical, which can then dimerize to form the final product. rsc.org
Table 1: Examples of Radical Cascade Reactions Involving Sulfonyl Radicals
| Initiator/Catalyst | Substrates | Product Type | Ref. |
| Cerium(IV) ammonium nitrate (CAN) | Vinyl azides, Sodium sulfinates | α-Sulfonylated ketazines | rsc.org |
| Visible light/Photocatalyst | Alkenes, Sodium sulfinates | Sulfonylated heterocycles | researchgate.net |
Allylic sulfonyl radicals derived from precursors like this compound can undergo intramolecular cyclization reactions. These reactions are a powerful tool for the construction of cyclic sulfones. The regioselectivity of the cyclization, leading to the formation of different ring sizes, can often be controlled by the nature of the substrate. nih.gov For example, in reactions involving sulfinyl sulfones, phenyl-substituted alkynes tend to yield five-membered exocyclic vinyl sulfoxides, whereas terminal alkynes favor the formation of six-membered endocyclic vinyl sulfoxides. nih.gov This demonstrates the potential for selective C–C and C–S bond formation in a single step. nih.gov The generation of sulfonyl radicals under photolytic conditions can also lead to intramolecular cyclization, providing access to various heterocyclic structures. nih.gov
The sulfinate group in this compound is an ambident nucleophile, capable of reacting through either the sulfur or oxygen atom. researchgate.net The outcome of the reaction is highly dependent on the nature of the electrophile and the reaction conditions. researchgate.net Generally, sulfur acts as the nucleophilic center due to its higher polarizability, leading to the formation of sulfones. researchgate.net However, O-attack to form sulfinate esters is also possible. researchgate.net Furthermore, under certain conditions, the sulfinate can act as an electrophile. nih.govrsc.org
The allylic system in this compound can influence its nucleophilic reactivity. The delocalization of electrons in the allylic moiety can affect the nucleophilicity of the sulfinate group. The presence of an allylic group is known to activate molecules for SN2 reactions. nih.gov In the context of nucleophilic additions, the sulfinate anion can add to various electrophiles. For example, the 2'-hydroxyl groups of RNA, which are nucleophilic, can react with activated sulfonyl species. acs.org While this specific reaction involves an external sulfonyl electrophile, it highlights the general principle of nucleophilic attack involving sulfonyl chemistry.
This compound can be activated to participate in electrophilic coupling reactions. This often involves its conversion to a more reactive intermediate. For example, reaction with acetyl chloride can generate a sulfinyl sulfone intermediate, which then serves as a source of both sulfonyl and sulfinyl radicals upon homolytic cleavage of the S-S bond. nih.gov
Sodium sulfinates are extensively used as coupling partners in transition metal-catalyzed cross-coupling reactions to form sulfones. nih.govnih.govresearchgate.net These reactions provide a versatile method for the synthesis of a wide array of aromatic and vinyl sulfones. nih.gov Nickel/photoredox dual catalysis has emerged as a powerful strategy for the coupling of sodium sulfinates with aryl, heteroaryl, and vinyl halides at room temperature, demonstrating excellent functional group tolerance. nih.gov This method allows for the use of less reactive chlorides as coupling partners. nih.gov Similarly, a nickel/organoboron-catalyzed coupling of aryl bromides with sodium sulfinates under visible light offers a greener approach to sulfone synthesis. mdpi.com
Boron trifluoride etherate (BF₃·OEt₂) can mediate the reaction of sodium sulfinates with alkynes to produce β-keto sulfones, a reaction that proceeds through a proposed radical mechanism without the need for metal catalysts. researchgate.netmdpi.com BF₃·OEt₂ can also mediate the disproportionate coupling of sodium sulfinates to form thiosulfonates. rsc.org
Table 2: Examples of Coupling Reactions Involving Sodium Sulfinates
| Catalyst/Mediator | Coupling Partner | Product Type | Ref. |
| Nickel/Photoredox Catalyst | Aryl/Vinyl Halides | Aryl/Vinyl Sulfones | nih.gov |
| Nickel/Organoboron Catalyst | Aryl Bromides | Aryl Sulfones | mdpi.com |
| BF₃·OEt₂ | Alkynes | β-Keto Sulfones | mdpi.com |
| BF₃·OEt₂ | Sodium Sulfinates | Thiosulfonates | rsc.orgresearchgate.net |
Influence of (2E) Stereochemistry on Reaction Trajectories
The (2E) or trans configuration of the double bond in this compound is a critical factor influencing the trajectory of its chemical reactions, particularly in stereoselective processes such as allylic substitution. wikipedia.org In such reactions, the geometry of the starting material directly affects the steric environment for the approaching nucleophile or catalyst and influences the conformation of key intermediates, such as a π-allyl metal complex.
In a typical metal-catalyzed allylic substitution, the reaction often proceeds through a π-allyl intermediate. wikipedia.org The initial coordination of the metal catalyst to the double bond and the subsequent departure of the leaving group (the sulfinate) establish the geometry of this intermediate. For an (E)-alkene, the substituents on the double bond are positioned on opposite sides, which leads to a specific, less sterically hindered arrangement in the resulting π-allyl complex. This defined geometry can direct the incoming nucleophile to attack a specific carbon atom (regioselectivity) from a particular face (stereoselectivity), thereby controlling the structure of the final product.
For instance, in S_N2' reactions, where a nucleophile attacks the double bond, the trans geometry forces a specific trajectory of approach to avoid steric clashes with the methyl group. This can lead to the preferential formation of one regioisomer over another. wikipedia.org The stability of allylic intermediates (cations, anions, or radicals) is well-established, and the delocalized π-system allows for reactivity at either the α (C1) or γ (C3) position. youtube.com The (2E) configuration ensures that the transition state for attack at the γ-position has a clear and predictable steric environment, which is a key element in designing stereoselective transformations. acs.orgnih.gov
Advanced Computational Chemistry for Mechanistic Understanding
To unravel the complex mechanisms of reactions involving this compound, experimental studies are increasingly complemented by advanced computational chemistry. These theoretical methods provide invaluable, atom-level insights into reaction dynamics, transition states, and the factors governing selectivity, which are often difficult to capture through experiments alone. acs.org
Quantum Chemical Calculations of Transition States and Energy Profiles
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms by mapping out the potential energy surface. nih.gov For a reaction involving this compound, DFT can be used to calculate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netyoutube.com
The process involves:
Geometry Optimization: The three-dimensional structures of the reactants (e.g., the sulfinate and an electrophile) and potential products are computationally optimized to find their lowest energy conformations.
Transition State (TS) Search: A search is performed to locate the highest energy point along the lowest energy reaction path—the transition state. This saddle point structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of atoms along the reaction coordinate. youtube.com
Energy Profile Construction: By calculating the energies of the optimized species (reactants, TS, intermediates, products), a complete energy profile for the reaction can be constructed. The difference in energy between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is directly related to the reaction rate.
For example, in an allylic alkylation reaction, DFT could be used to compare the activation barriers for the nucleophilic attack at the C1 versus the C3 position of the butene chain, thereby predicting the regioselectivity of the reaction. nih.govacs.org
Table 1: Hypothetical DFT-Calculated Parameters for a Competing Reaction Pathway This table illustrates the type of data obtained from DFT calculations for a hypothetical S_N2' reaction on an allylic substrate, showing how computational results can be used to predict the favored product.
| Parameter | Pathway A (Attack at C1) | Pathway B (Attack at C3) | Prediction |
| Activation Energy (ΔG‡) | 25.5 kcal/mol | 21.2 kcal/mol | Pathway B is kinetically favored |
| TS Bond Length (C-Nucleophile) | 2.15 Å | 2.20 Å | - |
| TS Bond Length (C-Leaving Group) | 2.35 Å | 2.40 Å | - |
| Reaction Energy (ΔG_rxn) | -10.1 kcal/mol | -15.3 kcal/mol | Product from Pathway B is thermodynamically more stable |
Molecular Dynamics Simulations of Reactive Species
While quantum chemical calculations are excellent for describing static energy points, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. youtube.com MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent effects, and transport phenomena that influence reactivity. acs.orgnih.gov
For a reaction with this compound, MD simulations can be used to:
Study Solvation: Analyze how solvent molecules (e.g., water, DMSO) arrange around the sulfinate salt and the reacting partner, and how this solvation shell impacts the reaction energetics.
Explore Conformational Landscapes: Observe how the allylic substrate explores different shapes and conformations in solution and identify which conformations are most likely to lead to a reaction.
Simulate Intermediate Lifetimes: In multi-step reactions, MD can help understand the stability and lifetime of reactive intermediates, such as a π-allyl complex, within the enzyme active site or in solution. nih.gov
By combining MD with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, one can simulate a reaction where the reactive core is treated with high-level quantum chemistry and the surrounding environment (like the solvent) is treated with classical mechanics, offering a balance of accuracy and computational feasibility. acs.org
Predictive Modeling of Stereoselectivity and Regioselectivity
Building on the insights from quantum chemistry and molecular dynamics, predictive models can be developed to forecast the outcome of reactions. acs.orgresearchgate.net These models aim to quantitatively predict the stereoselectivity (e.g., enantiomeric excess or E/Z ratio) and regioselectivity of a given transformation under specific conditions. nih.govkaust.edu.sa
These models can be based on:
Steric and Electronic Parameters: By systematically calculating properties like atomic charges, orbital energies (HOMO/LUMO), and steric maps for a range of substrates, correlations can be established between these descriptors and the experimental reaction outcomes. arxiv.org For instance, a model could predict that for allylic substitutions on (2E)-alkenes, the regioselectivity is primarily governed by electronic effects in the absence of significant steric hindrance.
Machine Learning: Recently, machine learning algorithms have been trained on large datasets of reactions to predict selectivity. researchgate.netresearchgate.net These models can identify complex, non-linear relationships between catalyst structure, substrate features, and reaction conditions to make highly accurate predictions without performing explicit quantum chemical calculations for every new reaction. researchgate.net
Table 2: Example of a Predictive Model's Feature Importance for Regioselectivity This conceptual table shows how a predictive model might weigh different molecular features to determine the outcome of an allylic substitution.
| Feature | Importance Score | Influence on Attack at C3 |
| Steric Hindrance at C1 | 0.85 | High |
| Electronic Charge at C3 | 0.72 | High |
| Ligand Bulkiness (in catalyst) | 0.65 | Moderate |
| Leaving Group Ability | 0.40 | Low |
| Solvent Polarity | 0.25 | Low |
Applications of Sodium 2e but 2 Ene 1 Sulfinate in Advanced Organic Synthesis
Construction of Complex Organosulfur Compounds with Defined Stereochemistry
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceutically active compounds. Sodium (2E)-but-2-ene-1-sulfinate is an important precursor for synthesizing chiral sulfur-containing molecules, where the stereochemistry can be meticulously controlled.
Allylic sulfones are key structural motifs in numerous biologically active molecules and serve as versatile intermediates in organic synthesis. nih.gov The reaction of sodium sulfinates, such as this compound, with appropriate electrophiles provides a direct route to these compounds.
Recent advancements have focused on rhodium-catalyzed asymmetric hydrosulfonylation of allenes and alkynes with sodium sulfinates to produce chiral allylic sulfones with high levels of regio- and enantioselectivity. nih.gov For instance, using a specific chiral rhodium catalyst, (Rax,S,S)-StackPhim, researchers have achieved excellent results in the synthesis of chiral allylic sulfones. nih.gov This method is notable for its mild reaction conditions and broad substrate scope. nih.govorganic-chemistry.org While the specific use of this compound in this exact catalytic system is not extensively documented, the general applicability of the method to various sodium sulfinates suggests its high potential.
Another powerful method is the palladium-catalyzed allylic substitution of allylic carbonates or amines with sodium sulfinates. These reactions often proceed with high regio- and stereoselectivity, yielding predominantly the E-isomer of the allylic sulfone. organic-chemistry.org For example, the reaction of primary allylic amines with sodium sulfinates in the presence of a palladium catalyst and boric acid yields structurally diverse allylic sulfones with exclusive E-selectivity. organic-chemistry.org
Table 1: Rhodium-Catalyzed Enantioselective Hydrosulfonylation with Various Sodium Sulfinates
| Sodium Sulfinate | Product Yield (%) | Enantiomeric Excess (ee %) |
| Sodium p-toluenesulfinate | 91 | 92 |
| Sodium benzenesulfinate | 93 | 92 |
| Sodium 4-methoxybenzenesulfinate | 92 | 92 |
| Sodium 4-chlorobenzenesulfinate | 89 | 93 |
| Sodium naphthalen-2-sulfinate | 87 | 94 |
| Sodium tert-butyldimethylsilyloxymethanesulfinate | 75 | 92 |
Data sourced from a study on the hydrosulfonylation of allenes, demonstrating the versatility of the catalytic system with various sodium sulfinates. nih.gov
β-Keto sulfones and vinyl sulfones are valuable synthetic intermediates. researchgate.netnih.gov Traditional synthesis routes often suffer from limitations such as harsh conditions or poor stereoselectivity. nih.gov Modern methods utilizing sodium sulfinates have overcome many of these challenges.
The conjugate addition of sodium sulfinates to α,β-unsaturated ketones or ynones is a primary method for synthesizing β-keto sulfones. nih.gov Acid-mediated, metal-free hydrosulfonylation of α,β-unsaturated ketones with sodium sulfinates provides γ-keto sulfones in good to excellent yields. nih.gov Similarly, the reaction of alkynes with sodium sulfinates, promoted by reagents like BF₃·OEt₂, can efficiently produce β-keto sulfones under mild conditions. nih.gov These methods exhibit good functional group tolerance. nih.govnih.gov
The synthesis of vinyl sulfones can also be achieved with high stereocontrol. For example, the halosulfonylation of internal alkynes with sulfonyl halides (which can be generated in situ from sodium sulfinates) can regioselectively produce β-iodovinyl sulfones. researchgate.net Photoredox-mediated approaches have also been developed for the synthesis of (E)-β-iodovinyl sulfones from alkynes and thiols, with the sulfone being generated through oxidation. researchgate.net
The development of catalytic asymmetric methods that employ sulfinates is a significant area of research. As mentioned previously, rhodium-catalyzed enantioselective hydrosulfonylation reactions provide a powerful tool for creating chiral allylic sulfones. nih.gov The success of these reactions hinges on the design of chiral ligands that can effectively control the stereochemical outcome. The C1-symmetric P,N-ligand (Rax,S,S)-StackPhim has proven to be particularly effective, delivering high enantioselectivity (up to 97% ee) in the reaction of sodium sulfinates with allenes. nih.govorganic-chemistry.org
Beyond rhodium catalysis, other transition metals are being explored for asymmetric transformations involving sulfinates. The inherent chirality of a starting material or the use of chiral auxiliaries can also guide the stereochemical course of reactions involving this compound to produce complex, enantioenriched organosulfur compounds.
Role as a Versatile Coupling Partner
This compound is an excellent coupling partner in various bond-forming reactions, a role underscored by the versatility of the sulfinate group. rsc.orgrsc.orgsemanticscholar.org
The most direct application of this compound is in the formation of carbon-sulfur bonds, leading to the synthesis of sulfones. rsc.orgrsc.org As detailed in the sections above, this is commonly achieved through reactions with allylic electrophiles, alkynes, and α,β-unsaturated systems. nih.govorganic-chemistry.orgnih.gov
A variety of catalytic systems have been developed to facilitate these C-S bond-forming reactions, including those based on palladium, rhodium, tungsten, and iron. organic-chemistry.org Catalyst- and additive-free methods have also been reported, particularly for the reaction of sulfinic acids (the protonated form of sodium sulfinates) with electron-rich 1,3-dienes, which aligns with green chemistry principles. nih.gov These reactions showcase the robustness of the sulfinate functional group as a nucleophilic partner for constructing C-S bonds under diverse conditions.
Table 2: Examples of Metal-Catalyzed C-S Bond Forming Reactions with Sodium Sulfinates
| Catalytic System | Reaction Type | Product Type | Reference |
| Rhodium/(Rax,S,S)-StackPhim | Asymmetric Hydrosulfonylation | Chiral Allylic Sulfones | nih.gov |
| Palladium/Boric Acid | Allylic Substitution | (E)-Allylic Sulfones | organic-chemistry.org |
| Tungsten/Bipyridine | Allylation | Branched Allylic Sulfones | organic-chemistry.org |
| Iron (photocatalytic) | Decarboxylative Sulfonylation | Sulfones | organic-chemistry.org |
Perhaps one of the more advanced applications of sulfinates is their use in C-C bond formation through desulfinative cross-coupling reactions. In these reactions, the sulfinate group acts as a leaving group, facilitating the coupling of two carbon fragments. This strategy is particularly powerful for overcoming challenges associated with other coupling methods, such as the Suzuki-Miyaura reaction, especially when dealing with certain heteroaromatic compounds. acs.org
In a typical palladium-catalyzed desulfinative coupling, a heteroaryl sulfinate is coupled with an aryl halide. The reaction proceeds through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the sulfinate, extrusion of sulfur dioxide (SO₂), and reductive elimination to form the C-C bond. acs.org This methodology has been successfully applied to the synthesis of complex molecules, including 2,2'-bipyridyl fragments that are important in medicinal chemistry. acs.org While this application has been primarily developed for aryl and heteroaryl sulfinates, the underlying principle of using the sulfinate as a traceless leaving group for C-C bond formation holds promise for broader applications, potentially including derivatives of this compound.
Heteroatom-Sulfur Bond Forming Reactions (N-S, O-S, S-S)
The sulfinate moiety of this compound is a versatile precursor for the formation of bonds between sulfur and various heteroatoms, a cornerstone of its utility in synthetic chemistry. While direct studies on this specific compound are not extensively documented, the well-established reactivity of analogous sodium sulfinates provides a strong basis for predicting its behavior in these transformations. rsc.orgrsc.org
N-S Bond Formation: The synthesis of sulfonamides, a critical functional group in many pharmaceutical agents, represents a key application. researchgate.netyoutube.com The reaction of this compound with amines in the presence of an oxidizing agent can forge a stable nitrogen-sulfur bond. rsc.orgresearchgate.net Various methods have been developed for this transformation using other sodium sulfinates, which are applicable to this compound. For instance, copper-catalyzed aerobic oxidative coupling provides a direct route to sulfonamides. rsc.org Metal-free approaches, such as those mediated by iodine or ammonium (B1175870) iodide, offer environmentally benign alternatives. researchgate.netgoogle.com These reactions typically proceed through the in situ formation of a sulfonyl radical or a sulfonyl iodide intermediate, which then couples with the amine. researchgate.net
O-S Bond Formation: The synthesis of sulfinate esters from sodium sulfinates and alcohols is a fundamental transformation. While not explicitly detailed for this compound, asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by organocatalysts like pentanidium, has been shown to produce enantioenriched sulfinate esters. nih.gov This suggests a potential pathway for creating chiral derivatives from this compound.
S-S Bond Formation: Thiosulfonates, compounds containing an S-S bond, can be readily synthesized from sodium sulfinates. rsc.orgnih.gov Oxidative coupling of this compound with thiols or disulfides, often catalyzed by transition metals like iron or copper, would yield the corresponding (2E)-but-2-ene-1-thiosulfonates. rsc.orgresearchgate.net These reactions are valuable for creating building blocks for further synthetic transformations. A disproportionation reaction of sodium sulfinates mediated by boron trifluoride diethyl etherate also offers a metal-free route to thiosulfonates. acs.org
| Reaction Type | Reactants | Reagents/Catalysts | Product Type |
| N-S Bond Formation | This compound, Primary/Secondary Amine | Copper Catalyst, O₂ or DMSO | (2E)-N-substituted-but-2-ene-1-sulfonamide |
| This compound, Primary/Secondary Amine | I₂, H₂O | (2E)-N-substituted-but-2-ene-1-sulfonamide | |
| This compound, Primary/Secondary Amine | NH₄I, CH₃CN | (2E)-N-substituted-but-2-ene-1-sulfonamide | |
| O-S Bond Formation | This compound, Alcohol | Pentanidium Organocatalyst | (2E)-but-2-ene-1-sulfinate Ester |
| S-S Bond Formation | This compound, Thiol | FeCl₃ or CuI, Air | (2E)-but-2-ene-1-thiosulfonate |
| This compound, Disulfide | I₂ | (2E)-but-2-ene-1-thiosulfonate | |
| This compound | BF₃·OEt₂ | S-((2E)-but-2-en-1-yl) (2E)-but-2-ene-1-thiosulfonate |
Functionalization and Derivatization for Specialized Chemical Applications
The unique bifunctional nature of this compound, possessing both a nucleophilic sulfinate and an electrophilic α,β-unsaturated system, opens avenues for its use in creating specialized molecules for various chemical applications.
Design of Chiral Auxiliaries and Ligands
Chiral sulfoxides and their derivatives are powerful tools in asymmetric synthesis, acting as chiral auxiliaries to control the stereochemical outcome of reactions. tandfonline.comacs.orgrsc.org The synthesis of chiral sulfinates is a key step in accessing these valuable compounds. nih.govacs.orgacs.orgnih.gov By reacting this compound with a chiral alcohol, it is possible to form a diastereomeric mixture of sulfinate esters. acs.org These diastereomers can potentially be separated and then used in reactions with organometallic reagents to generate chiral vinyl sulfoxides with high enantiomeric purity. tandfonline.comacs.org
The resulting chiral vinyl sulfoxides are valuable intermediates in asymmetric synthesis. tandfonline.comresearchgate.net They can act as chiral Michael acceptors or dienophiles in a variety of carbon-carbon bond-forming reactions, transferring their chirality to the product. tandfonline.com The ability to introduce a chiral center at the sulfur atom of the butenyl scaffold provides a powerful handle for stereocontrol in complex molecule synthesis.
| Precursor | Reagent | Intermediate | Application |
| This compound | Chiral Alcohol (e.g., (-)-Menthol) | Diastereomeric (2E)-but-2-ene-1-sulfinate esters | Separation and conversion to enantiopure vinyl sulfoxides |
| Enantiopure (2E)-but-2-ene-1-sulfinate ester | Organometallic Reagent (e.g., Grignard) | Chiral (2E)-but-2-en-1-yl sulfoxide | Chiral auxiliary in asymmetric synthesis |
Precursors for Advanced Materials and Functional Molecules
The vinyl sulfonyl moiety, which can be derived from this compound through oxidation, is a valuable functional group in materials science. researchgate.nettaylorandfrancis.com Vinyl sulfone monomers can undergo polymerization to create functional polymers with a range of properties. rsc.orgnih.govrsc.orgrsc.orgrsc.org For instance, polymers containing sulfonate groups, which can be obtained from the corresponding sulfonyl derivatives, are explored for applications in ion-exchange membranes and as flame retardants. acs.orgresearchgate.net
The reactivity of the double bond in this compound allows for its incorporation into polymer backbones through various polymerization techniques. nih.gov This could lead to the development of novel materials with tailored properties, such as thermal stability, conductivity, and hydrophilicity, depending on the comonomers used. rsc.orgnih.govacs.orgresearchgate.net
Furthermore, the dual reactivity of this compound allows for the synthesis of multifunctional molecules. The sulfinate can be transformed into a sulfone, and the double bond can participate in cycloaddition reactions or be otherwise functionalized, leading to complex molecular architectures. nih.govwikipedia.orgnih.gov
| Monomer/Precursor | Polymerization/Reaction Type | Potential Material/Molecule | Potential Application |
| (2E)-but-2-ene-1-sulfonyl chloride (from oxidation of the sulfinate) | Radical Polymerization | Poly(but-2-ene-1-sulfonyl chloride) | Precursor to functional polymers |
| Sodium (2E)-but-2-ene-1-sulfonate (from oxidation) | Copolymerization with other vinyl monomers | Functional copolymers | Ion-exchange membranes, flame retardants |
| (2E)-but-2-en-1-yl vinyl sulfone (hypothetical derivative) | Diels-Alder Reaction | Cycloadducts | Building blocks for complex organic synthesis |
Applications in Peptide Modification (e.g., Amino Acid Sulfinate Analogs)
The α,β-unsaturated system in this compound and its derivatives makes it a potential Michael acceptor. nih.govnih.govacs.orgmdpi.comresearchgate.netntu.edu.sg This reactivity can be exploited for the modification of biomolecules, particularly peptides and proteins. rsc.orgresearchgate.netnih.gov The thiol group of cysteine residues in proteins can readily undergo a Michael addition to vinyl sulfones, forming a stable thioether linkage. wikipedia.orgresearchgate.net This reaction is a cornerstone of bioorthogonal chemistry, allowing for the site-specific labeling and modification of proteins. nih.govacs.orgacs.orgnih.gov
By oxidizing this compound to the corresponding vinyl sulfone, a reagent can be created for the selective modification of cysteine-containing peptides. This could be used to attach reporter tags, such as fluorescent dyes or biotin, or to introduce other functional molecules. rsc.orgresearchgate.net
Furthermore, the Michael addition of amino acid nucleophiles to vinyl sulfones can be used to synthesize unnatural amino acid analogs containing a sulfonyl group. researchgate.netresearchgate.netnih.gov For example, the addition of an amine or a stabilized carbanion from a protected amino acid to (2E)-but-2-en-1-yl vinyl sulfone could lead to the formation of novel amino acid derivatives with a butenyl sulfone side chain. These analogs can then be incorporated into peptides to study structure-activity relationships or to create peptides with enhanced stability or novel biological activities. acs.orgacs.org
| Application | Reaction | Reactants | Product |
| Peptide Labeling | Michael Addition | Cysteine-containing peptide, (2E)-but-2-en-1-yl vinyl sulfone | Peptide-thioether conjugate |
| Synthesis of Amino Acid Analogs | Michael Addition | Protected amino acid nucleophile, (2E)-but-2-en-1-yl vinyl sulfone | Novel amino acid with a butenyl sulfone side chain |
| Peptide Macrocyclization | Intramolecular Michael Addition | Peptide with a terminal thiol and a vinyl sulfonamide moiety | Macrocyclic peptide with a sulfonamide linkage |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2e but 2 Ene 1 Sulfinate Systems
High-Resolution Structural Elucidation Techniques (beyond basic identification)
To move beyond simple confirmation and delve into the detailed structural and electronic properties of sodium (2E)-but-2-ene-1-sulfinate, high-resolution analytical methods are indispensable. These techniques provide in-depth information about the molecule's three-dimensional structure, precise mass, and the vibrational characteristics of its functional groups.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for determining the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, 2D NMR experiments are essential to confirm the (E)-configuration of the double bond and to elucidate its preferred conformation in solution.
Detailed analysis of various 2D NMR spectra provides a complete picture of the molecule's structure:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, establishing the connectivity between adjacent protons. sdsu.edu For (2E)-but-2-ene-1-sulfinate, COSY spectra would show correlations between the methyl protons (H4) and the olefinic proton (H3), and between the olefinic proton (H2) and the methylene (B1212753) protons (H1). This confirms the butene backbone sequence.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. sdsu.edu This experiment is crucial for assigning the chemical shifts of each carbon atom in the molecule by linking them to their known proton resonances. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry, as it detects protons that are close in space, irrespective of whether they are connected through bonds. princeton.edu To confirm the (E)-configuration of the double bond in (2E)-but-2-ene-1-sulfinate, a NOESY experiment would show a spatial correlation between the methylene protons (H1) and the methyl protons (H4), which would be absent in the (Z)-isomer due to the larger distance between these groups.
Table 1: Hypothetical 2D NMR Correlations for (2E)-but-2-ene-1-sulfinate
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound by measuring its mass with very high accuracy (typically to four or more decimal places). researchgate.netalgimed.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can distinguish between compounds that have the same integer mass but different elemental formulas. algimed.com
For this compound (C₄H₇NaO₂S), HRMS provides an exact mass measurement of the ion. This allows for the unambiguous confirmation of its elemental formula. researchgate.net Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are capable of achieving the high resolution required for this purpose. researchgate.net The experimentally determined mass is compared to the theoretically calculated mass, and a small mass error (typically <5 ppm) confirms the assigned formula. nih.gov
Table 2: HRMS Data for the (2E)-but-2-ene-1-sulfinate Anion
Advanced Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Signatures
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govlibretexts.org These two techniques are complementary; FTIR is sensitive to changes in dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. sapub.org
For this compound, the key functional groups to be identified are the sulfinate group (S=O) and the carbon-carbon double bond (C=C).
FTIR Spectroscopy: The most prominent feature in the FTIR spectrum would be the strong, characteristic absorption band for the S=O stretch of the sulfinate group, typically found in the range of 1000-1100 cm⁻¹. The C=C stretching vibration of the trans (E)-alkene would appear in the region of 1665-1675 cm⁻¹, and the C-H out-of-plane bending vibration for the trans double bond would be a strong band around 960-975 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly effective for detecting the C=C double bond, which often gives a strong signal. sapub.org The S-O bond would also be Raman active. The complementary nature of FTIR and Raman can help to resolve ambiguities and provide a more complete vibrational profile of the molecule. researchgate.net
Table 3: Key Vibrational Frequencies for this compound
Chromatographic and Hyphenated Analytical Techniques for Purity and Complex Mixture Analysis
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts. When coupled with a detector like a mass spectrometer (a "hyphenated" technique), they provide a powerful tool for both separation and identification.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The sulfur atom in a sulfinate is a stereocenter, meaning that (2E)-but-2-ene-1-sulfinate can exist as a pair of enantiomers. While the synthesis of this compound often results in a racemic mixture (an equal mixture of both enantiomers), asymmetric synthesis may produce an excess of one enantiomer. Determining the enantiomeric excess (e.e.) is crucial in such cases.
Chiral High-Performance Liquid Chromatography (HPLC) is the state-of-the-art method for separating and quantifying enantiomers. heraldopenaccess.usresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.gov Polysaccharide-based CSPs are commonly used for the resolution of chiral sulfoxides and related compounds. nih.gov By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated. uma.es
Table 4: Chiral HPLC Method Parameters for Sulfinate Resolution (Illustrative)
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and thermally stable compounds. researchgate.net While this compound itself is a salt and thus non-volatile, GC-MS is highly valuable for identifying volatile byproducts or impurities that may be present from its synthesis. mdpi.com
For the analysis of non-volatile compounds like sulfinates, a chemical derivatization step can be employed to convert them into more volatile and thermally stable analogues suitable for GC-MS analysis. elsevierpure.com Silylation is a common derivatization technique where active hydrogens (such as in a corresponding sulfinic acid) are replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility. youtube.com Alkylation is another possible derivatization method. elsevierpure.com This allows for the sensitive detection and quantification of the sulfinate, as well as the separation from other volatile components in the sample mixture. nih.gov
Table 5: Compound Names Mentioned in the Article
LC-MS/MS for Trace Analysis in Reaction Mixtures
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the detection and quantification of trace-level compounds within complex chemical matrices. Its application is particularly crucial for monitoring species like this compound in reaction mixtures, where starting materials, intermediates, byproducts, and the final product may coexist. The power of LC-MS/MS lies in its combination of the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.
In a typical workflow, the reaction mixture is injected into an LC system, where the (2E)-but-2-ene-1-sulfinate anion is separated from other components based on its physicochemical properties. The eluent from the LC column is then directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. These ions are subsequently guided into the mass analyzer. For trace analysis, Multiple Reaction Monitoring (MRM) is the scan mode of choice. In MRM, a specific precursor ion (the molecular ion of the sulfinate) is selected, fragmented, and a characteristic product ion is monitored. This precursor-to-product ion transition is a unique signature of the analyte, providing exceptional selectivity and minimizing interference from the matrix, which is essential for achieving low detection limits.
While specific method validation data for this compound is not broadly published, the performance of LC-MS/MS for analogous sulfonate and sulfonamide compounds demonstrates the technique's capabilities. For instance, methods developed for other sulfonates have achieved limits of detection in the nanomolar (nM) range and shown excellent linearity over a wide concentration range. nih.gov Studies on the trace determination of sulfonamides have reported limits of quantification below 1 ng/L with high precision. nih.gov These findings underscore the suitability of LC-MS/MS for reliably detecting and quantifying residual amounts of this compound, ensuring the purity of subsequent products or tracking its presence as a low-level intermediate.
Table 1: Representative Performance of LC-MS/MS Methods for Related Sulfonate and Sulfonamide Compounds
| Analyte Class | Limit of Quantification (LOQ) / Detection (LOD) | Linearity (R²) | Precision (Relative Standard Deviation, RSD) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Sulfonamides | < 0.78 ng/L (LOQ) | > 0.995 | < 9.6% | 77.7% - 148.1% | nih.gov |
| Sodium 2-mercaptoethane sulfonate | 20 nM (LOD) | 0.999 | < 10% | 100 ± 10% (Accuracy) | nih.gov |
| Alkyl Sulfonates | 1-2 ppm (Target Level) | ≥ 0.99 | 0.4% - 4% | > 85% | researchgate.net |
Quantitative Method Development for Reaction Monitoring and Yield Optimization
The development of robust quantitative analytical methods is fundamental to synthetic chemistry for process understanding and optimization. For reactions involving this compound, either as a reagent or a product, quantitative LC-MS/MS is an indispensable tool for reaction monitoring and subsequent yield optimization.
Reaction Monitoring: By taking aliquots from a reaction vessel at various time points, a quantitative LC-MS method can accurately track the concentration of reactants, intermediates, and products. This provides a detailed kinetic profile of the chemical transformation. For example, in the synthesis of sulfones from this compound, this monitoring can confirm the rate of consumption of the sulfinate and the corresponding formation of the target sulfone. This is critical for determining the point of reaction completion, preventing the formation of degradation products from excessively long reaction times or high temperatures. Research on the hydroxysulfonylation of alkenes has shown that reaction conditions can drastically alter the product outcome; for instance, a reaction performed at 40 °C may yield a β-hydroxysulfone, while the same reaction at 120 °C could produce a vinyl sulfone as the sole product. rsc.org Analytical monitoring is the key to understanding and controlling such selectivity.
Yield Optimization: Once a reliable quantitative method is established, it can be systematically employed to optimize reaction yield. Key reaction parameters such as temperature, pressure, catalyst loading, solvent system, and reagent stoichiometry can be varied. The impact of each change on the reaction outcome is precisely measured, allowing for a data-driven approach to optimization. For example, in palladium-catalyzed cross-coupling reactions that utilize sulfinates, the choice of base and solvent can be critical to success. acs.org Similarly, in the optimization of other reactions, different solvents were shown to produce yields varying from 16% to 31%, with quantitative analysis identifying the optimal conditions. acs.org By correlating changes in these parameters with the quantified yield of this compound or its derivatives, researchers can identify the conditions that maximize product formation while minimizing side reactions and impurities.
Table 2: Illustrative Application of Quantitative Analysis for Reaction Optimization
| Parameter Varied | Condition | Observed Outcome (Yield %) | Analytical Finding via LC-MS | Reference |
|---|---|---|---|---|
| Solvent | Toluene (B28343) | 16% | Quantitative analysis of the reaction mixture identified THF as the most effective solvent for this transformation under the tested conditions. | acs.org |
| CH₂Cl₂ | <16% | |||
| DMF | 25% | |||
| THF | 31% | |||
| Temperature | 40 °C | Good yield of β-hydroxysulfone | LC-MS confirmed a complete shift in product distribution based on reaction temperature, enabling optimization for the desired product. | rsc.org |
| 120 °C | Good yield of vinyl sulfone |
Environmental Impact and Sustainable Aspects in 2e but 2 Ene 1 Sulfinate Chemistry
Environmental Footprint Assessment of Synthetic Routes
The environmental footprint of a chemical is significantly influenced by its manufacturing process. Key metrics in this assessment include the choice of solvents, the efficiency of reagents, and the ability to recover and reuse catalysts.
Traditional methods for synthesizing sodium sulfinates often involve the reduction of corresponding sulfonyl chlorides. One common method uses sodium sulfite (B76179) (Na₂SO₃) and sodium bicarbonate in water, which is a relatively green solvent. rsc.org Another approach involves the reduction of sulfonyl chlorides with zinc dust and sodium carbonate in water. rsc.org While water is an environmentally benign solvent, the use of stoichiometric reducing agents like zinc can lead to metal-containing waste streams that require treatment. nih.govroyalsocietypublishing.org
More contemporary synthetic strategies for sulfinates and related organosulfur compounds have focused on improving efficiency and reducing waste. For instance, the synthesis of sulfones from sodium sulfinates has been achieved using various solvents, including acetonitrile, dimethylformamide (DMF), and toluene (B28343). acs.org The choice of solvent can be critical; for example, in some cross-coupling reactions, using DMF instead of 1,4-dioxane (B91453) has been shown to be effective. nih.gov However, solvents like DMF and toluene are derived from petrochemical sources and have associated environmental and health concerns, highlighting the need for greener alternatives. nih.govroyalsocietypublishing.org
The efficiency of reagents is another crucial factor. Many modern synthetic protocols for sulfinate derivatives still rely on stoichiometric reagents, which can generate significant waste. rsc.org The development of catalytic methods is a key goal in green chemistry to improve atom economy and reduce the environmental factor (E-factor).
Catalysis plays a pivotal role in modern organic synthesis, and the sustainability of a catalyzed process is greatly enhanced by the ability to recover and reuse the catalyst. In the synthesis of sulfinate derivatives and their downstream products, various metal catalysts, including copper, iron, and palladium, are often employed. rsc.orgacs.org For example, copper-catalyzed coupling of thiols with sodium sulfinates can produce thiosulfonates. rsc.org
Degradation Pathways and Environmental Fate Studies
Understanding how a chemical compound behaves in the environment is essential for assessing its long-term impact. This includes its potential for biodegradation by microorganisms and its stability towards chemical and photochemical degradation processes.
Organosulfur compounds are common in the environment and can be subject to microbial degradation. nih.gov The biodegradation of these compounds can be influenced by environmental conditions, such as the availability of other carbon sources. nih.gov Studies have shown that supplementing with an additional carbon source can significantly enhance the removal of total sulfur from wastewater, suggesting that co-metabolism may be an important degradation pathway. nih.gov Functional bacteria such as Ferruginibacter, Rhodopseudomonas, Gordonia, and Thiobacillus have been identified as being involved in sulfur metabolism. nih.gov
As an allylic compound, sodium (2E)-but-2-ene-1-sulfinate may undergo specific biotransformation reactions. Allylic compounds can be subject to metabolic activation, which could potentially lead to the formation of other compounds. nih.gov The biotransformation of organosulfur compounds, such as those found in garlic, can lead to various metabolites, and these pathways are often mediated by enzymes like cytochrome P450s and glutathione (B108866) S-transferases. nih.gov While the specific biotransformation products of this compound are not documented, its unsaturated structure suggests that it could be susceptible to enzymatic oxidation or reduction in biological systems.
Photodegradation is a key process that can determine the persistence of chemical compounds in sunlit surface waters. nih.gov The rate of photodegradation can be influenced by various factors, including pH, the presence of dissolved organic matter (DOM), and other dissolved constituents in the water. epa.gov
For related sulfonamide compounds, both direct photolysis (degradation by direct absorption of sunlight) and indirect photolysis (degradation by reaction with photochemically produced reactive species like hydroxyl radicals) have been observed. nih.gov The presence of substances like nitrates can enhance photodegradation rates, while dissolved organic matter can have a more complex effect, sometimes acting as a photosensitizer and at other times as a light screen. epa.gov
Given that this compound contains a carbon-carbon double bond, it is likely to be susceptible to attack by reactive oxygen species, which could be a significant pathway for its degradation in the environment. The chemical stability of sulfinates is also a factor; for instance, some sulfinate salts can be susceptible to hydrolysis under certain conditions. acs.org
Development of Greener Synthetic Alternatives and Lifecycle Analysis
The principles of green chemistry are driving the development of more sustainable synthetic methods for all classes of chemical compounds, including sulfinates. A key aspect of this is the move towards solvent-free reactions or the use of environmentally benign solvents like water. nih.govroyalsocietypublishing.org
Recent advances in the synthesis of related vinyl sulfones from sodium sulfinates highlight this trend. A mechanochemical-assisted approach has been developed that is free of metal catalysts, bases, oxidants, and solvents, using only potassium iodide as an activator under water-assisted grinding conditions. rsc.org This method boasts a short reaction time and excellent green metrics, such as a high effective mass yield and a low E-factor. rsc.org The use of water as a solvent in the synthesis of sulfonamides from sodium sulfinates has also been reported as an environmentally benign method. sci-hub.se
Future Research Directions and Emerging Trends in 2e but 2 Ene 1 Sulfinate Chemistry
Exploration of Unprecedented Reactivity and Reaction Mechanisms
Sodium sulfinates, including sodium (2E)-but-2-ene-1-sulfinate, are recognized as versatile building blocks in organic synthesis. rsc.orgresearchgate.netrsc.org They can act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. rsc.orgresearchgate.netrsc.org Future research will likely focus on uncovering novel reactivity patterns and elucidating complex reaction mechanisms.
A key area of interest is the generation and subsequent reactions of sulfonyl radicals from sulfinates. rsc.org These reactive intermediates can participate in a variety of transformations, including ring-closing sulfonylations and multicomponent reactions. rsc.org A deeper understanding of the factors that control the formation and fate of these radicals will enable the design of new and efficient synthetic methods.
Furthermore, the polar reaction mechanisms involving sulfinates are also a subject of ongoing investigation. rsc.org Detailed mechanistic studies, often combining experimental and theoretical approaches, will be crucial for optimizing existing reactions and discovering unprecedented transformations. For instance, a deeper understanding of the turnover-limiting step in palladium-catalyzed cross-coupling reactions involving pyridyl sulfinates, which involves the extrusion of sulfur dioxide (SO2) from a chelate intermediate, has been instrumental in advancing this chemistry. acs.orgwikipedia.org
Development of Novel Catalytic Systems for Enhanced Selectivity (chemo-, regio-, stereo-)
Achieving high levels of selectivity is a central goal in modern organic synthesis. The development of novel catalytic systems is paramount for controlling the chemo-, regio-, and stereoselectivity of reactions involving this compound.
Recent advancements in catalysis, such as photoredox catalysis and electrochemical transformations, have already shown promise in expanding the synthetic utility of sodium sulfinates. rsc.org Future efforts will likely focus on designing more efficient and selective catalysts for these processes. For instance, the development of chiral ligands for metal-catalyzed reactions could enable enantioselective transformations, providing access to valuable chiral sulfones.
The use of dual functional materials as catalysts is also an emerging area. For example, indium and cesium-coloaded ZrO2 has been shown to be an effective catalyst for the selective reduction of CO2 to CO. acs.org Similar strategies could be applied to develop catalysts for specific transformations of sulfinates. The development of multiphase electrocatalysts, such as NiCoFe-based layered double hydroxides, for sulfion oxidation reactions also highlights the potential for innovative catalyst design to drive efficient chemical processes. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research. eurekalert.orgrjptonline.orgiscientific.org These powerful computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic routes. eurekalert.orgijsetpub.com
In the context of this compound chemistry, AI and ML can be employed to:
Predict reaction outcomes: By training models on existing reaction data, AI can predict the products and yields of new reactions involving sulfinates. eurekalert.orgrjptonline.org
Optimize reaction conditions: Machine learning algorithms can identify the optimal temperature, solvent, catalyst, and other parameters to maximize the efficiency and selectivity of a given reaction. iscientific.org
Discover new reactions: AI can explore the vast chemical space to identify novel and potentially useful transformations of sulfinates that have not yet been considered by human chemists.
Applications in Chemical Biology (excluding clinical/safety)
The unique reactivity of sulfinates and their derivatives makes them valuable tools for chemical biology. While clinical and safety aspects are beyond the scope of this article, the application of these compounds in fundamental biological research is a rapidly growing area.
For example, sulfinate derivatives can be used as chemical probes to study biological processes. Their ability to react with specific functional groups in biomolecules can be exploited to label and track proteins, nucleic acids, and other cellular components. The development of sulfinate-based reagents for bioconjugation is an active area of research.
Furthermore, the antioxidant properties of some organosulfur compounds suggest that sulfinates could play a role in studying oxidative stress and related biological phenomena. mdpi.com The reactivity of compounds like allicin, an organosulfur compound from garlic, in antioxidant assays highlights the potential for sulfinate-derived molecules in this area. mdpi.com
Advancement of In Situ and Operando Spectroscopic Techniques for Reaction Monitoring
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and mechanistic elucidation. In situ and operando spectroscopic techniques, which allow for real-time monitoring of reacting systems, are becoming increasingly important in chemical research. nih.govresearchgate.net
For reactions involving this compound, techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy can be used to track the consumption of reactants and the formation of products in real time. nih.gov This information is invaluable for determining reaction kinetics, identifying reaction intermediates, and understanding the influence of various reaction parameters.
Advanced techniques like X-ray absorption spectroscopy and electrochemical mass spectrometry can provide even more detailed insights into the electronic structure of catalysts and the evolution of gaseous products during a reaction. nih.gov The combination of multiple in situ techniques will provide a comprehensive picture of the reaction dynamics, paving the way for more rational and efficient process development. researchgate.net
Cross-Disciplinary Research with Materials Science and Nanotechnology
The intersection of sulfinate chemistry with materials science and nanotechnology presents exciting opportunities for the development of advanced materials with novel properties. The ability of sulfinates to participate in polymerization and surface modification reactions makes them attractive building blocks for new polymers and functionalized nanomaterials.
For instance, sulfonyl-containing polymers may exhibit unique thermal, mechanical, or optical properties. The incorporation of sulfinate functionalities onto the surface of nanoparticles can be used to tune their solubility, stability, and reactivity. These functionalized nanomaterials could find applications in areas such as catalysis, sensing, and drug delivery.
The development of novel synthetic strategies for creating these materials, such as the use of multiphase nanobioreactors or the synthesis of monolayered double hydroxides, will be a key focus of future research. acs.org
Q & A
Q. Future Directions
- Environmental Impact: Biodegradation pathways and ecotoxicity using OECD 301F biodegradation tests .
- Supramolecular Chemistry: Host-guest interactions with cyclodextrins or cucurbiturils, analyzed via isothermal titration calorimetry (ITC) .
- Photoresponsive Systems: Photoisomerization kinetics under UV light, monitored by time-resolved fluorescence spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
